molecular formula C22H23N5O3 B6453625 2-{[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2548998-03-2

2-{[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B6453625
CAS No.: 2548998-03-2
M. Wt: 405.4 g/mol
InChI Key: RVHLWVCMIASLNI-UHFFFAOYSA-N
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Description

2-{[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a synthetic small molecule featuring a quinazoline core substituted with dimethoxy groups at positions 6 and 7, a piperidin-4-ylmethoxy linker, and a pyridine-4-carbonitrile moiety. This compound belongs to the quinazoline derivative class, which is widely investigated for its inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) . However, its structural similarity to other quinazolines raises concerns about off-target interactions, particularly with hERG ion channels, which limit its in vivo applicability .

Properties

IUPAC Name

2-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-28-19-10-17-18(11-20(19)29-2)25-14-26-22(17)27-7-4-15(5-8-27)13-30-21-9-16(12-23)3-6-24-21/h3,6,9-11,14-15H,4-5,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHLWVCMIASLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)COC4=NC=CC(=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a quinazoline core with several analogs, but key structural differences influence potency, selectivity, and pharmacokinetics:

Compound Name Core Structure Substituents Target Selectivity Notes
Target compound Quinazoline 6,7-dimethoxy; piperidin-4-ylmethoxy linker; pyridine-4-carbonitrile NPP1 High selectivity vs. other ecto-nucleotidases; binds hERG channels
SAR 03004 (N-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl] sulfuric diamide) Quinazoline 6,7-dimethoxy; piperidin-4-ylethyl linker; sulfonamide NPP1 Ki = 215 nM vs. ATP; limited to in vitro use due to hERG binding
50D (2-[[6-[3,3-bis(fluoranyl)pyrrolidin-1-yl]-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile) Pyridine Bis-fluorinated pyrrolidine; oxetan-3-yl-piperidine Undisclosed Predicted docking score: -9.2 kcal/mol (CSConv2d model)
BK80166 (2-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile) Pyrimidine 5,6-dimethyl; piperidin-3-ylmethoxy linker Undisclosed Structural analog with reduced steric bulk; activity data unavailable

Functional and Pharmacological Comparison

  • Potency :

    • The target compound and SAR 03004 exhibit comparable NPP1 inhibition due to their shared quinazoline core. SAR 03004’s Ki of 215 nM against ATP highlights the importance of the sulfonamide group for enhanced binding .
    • Compound 50D , while structurally distinct, shows superior predicted binding affinity (-9.2 kcal/mol vs. -8.5 kcal/mol for the target compound in docking studies) , suggesting fluorinated substituents may improve target engagement.
  • Selectivity: Quinazoline derivatives (target compound, SAR 03004) exhibit high selectivity for NPP1 over other ecto-nucleotidases but lack specificity for hERG channels, a liability absent in non-quinazoline analogs like 50D .
  • Pharmacokinetic Limitations: The hydrolytic instability of quinazolines contrasts with thiazolobenzimidazolone derivatives, which are more hydrolytically stable and orally bioavailable .

Key Research Findings

  • Molecular Docking : The target compound’s pyridine-4-carbonitrile group facilitates hydrogen bonding with NPP1’s active site, while the dimethoxyquinazoline core engages in π-π stacking .
  • hERG Binding : Molecular dynamics simulations suggest that the piperidin-4-ylmethoxy linker in the target compound contributes to hERG channel interactions, a liability shared with SAR 03004 .
  • Synthetic Accessibility : The target compound’s synthesis is more complex than pyridine-based analogs (e.g., 50D ) due to the multi-step functionalization of the quinazoline ring .

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